2-chloro-8-methoxy-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
2-chloro-8-methoxy-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWUNMXPUUXQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1NC(=NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
The quinazolinone core is constructed by reacting 8-methoxy anthranilic acid with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The acylation step forms N-(8-methoxy-2-carboxyphenyl)chloroacetamide, which undergoes intramolecular cyclization in the presence of acetic anhydride to yield this compound (Fig. 1).
Key Steps:
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Acylation: 8-Methoxy anthranilic acid (5 mmol) reacts with chloroacetyl chloride (6 mmol) in THF at 0°C, catalyzed by triethylamine (TEA).
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Cyclization: The intermediate is refluxed in acetic anhydride (10 mL) for 4 hours, followed by precipitation in ice-water.
Optimization Notes:
Characterization Data
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1H-NMR (DMSO-d6): δ 12.45 (s, 1H, NH), 7.92 (d, J = 8.8 Hz, 1H, H-5), 7.32 (d, J = 2.4 Hz, 1H, H-7), 7.16 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 3.89 (s, 3H, OCH3).
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IR (KBr): 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N), 750 cm⁻¹ (C-Cl).
Method 2: Post-Cyclization Chlorination Using N-Chlorosuccinimide (NCS)
Reaction Design
8-Methoxyquinazolin-4-one is first synthesized from anthranilic acid via urea-mediated cyclization. Chlorination at position 2 is achieved using NCS in dimethylformamide (DMF) with FeCl3 as a Lewis acid (Fig. 2).
Procedure:
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Quinazolinone Formation: 8-Methoxy anthranilic acid (5 mmol) and urea (7.5 mmol) are heated at 180°C for 2 hours.
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Chlorination: The product (3 mmol) is treated with NCS (3.3 mmol) and FeCl3 (0.3 mmol) in DMF at 80°C for 6 hours.
Yield Enhancement:
Analytical Validation
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13C-NMR (DMSO-d6): δ 162.1 (C=O), 154.3 (C-2), 148.9 (C-8), 126.7–115.4 (aromatic carbons), 56.2 (OCH3).
Comparative Analysis of Synthetic Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 82% | 78% | 85% |
| Reaction Time | 4.5 h | 8 h | 12 h |
| Purification Complexity | Moderate | Low | High |
| Scalability | High | Moderate | Low |
Key Observations:
-
Method 1 offers rapid cyclization but requires stringent anhydrous conditions.
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Method 3, while high-yielding, involves costly Pd catalysts and multi-step bromination.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
Types of Reactions
2-chloro-8-methoxy-1H-quinazolin-4-one undergoes several types of chemical reactions, including:
Combination Reactions: Where it combines with other elements or compounds to form new substances.
Decomposition Reactions: Where it breaks down into simpler substances.
Single-Replacement Reactions: Where one element in the compound is replaced by another.
Double-Replacement Reactions: Where elements in two compounds exchange places.
Combustion Reactions: Where it reacts with oxygen to produce heat and light.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, chlorine, and various acids. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, combination reactions with oxygen typically produce oxides .
Scientific Research Applications
2-chloro-8-methoxy-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Used in the production of various industrial materials and chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-8-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (Compound 2h)
Key Differences :
- Substituents : Position 8 is substituted with chlorine, while position 3 bears a 4-methoxyphenyl group.
- Molecular Formula : C₁₅H₁₁ClN₂O₂ (MW: 286.71 g/mol), compared to the target compound’s simpler structure (C₉H₇ClN₂O₂, MW: 228.62 g/mol).
- Synthesis : Prepared via microwave-assisted cyclization (Method B, 280 W, 4 minutes) with 97% yield, significantly higher than traditional methods (60%) .
- Spectral Data :
- IR : Strong carbonyl (C=O) stretch at 1631 cm⁻¹.
- ¹H NMR : Aromatic protons at δ 7.43–8.43 ppm and a methoxy signal at δ 3.74 ppm.
- MS : Molecular ion peak at m/z 286.71.
Implications : The bulkier 4-methoxyphenyl group in 2h likely enhances lipophilicity and steric hindrance compared to the target compound’s smaller methoxy substituent at position 7. This difference may influence solubility, binding affinity, or metabolic stability in biological systems.
Heterocyclic Analogues: Quinoline Derivatives
5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline
Key Differences :
- quinazolinone (two nitrogens, one ketone).
- Substituents : Position 5 has chlorine, and position 8 is modified with a triazolylmethoxy group.
- Synthesis: Incorporates click chemistry (copper-catalyzed azide-alkyne cycloaddition) to form the triazole ring, a method distinct from quinazolinone cyclization .
Implications: The triazole moiety in this quinoline derivative may enhance hydrogen-bonding capacity and pharmacokinetic properties compared to the quinazolinone scaffold. However, the absence of a ketone group reduces electrophilic reactivity at the core.
Research Findings and Implications
Synthetic Efficiency: Microwave-assisted synthesis (e.g., for compound 2h) significantly improves yields (97%) compared to conventional methods, highlighting the importance of reaction optimization for quinazolinone derivatives .
Structural-Activity Relationships: Substituent Position: Chlorine at position 8 (in 2h) vs. position 2 (target compound) may alter electronic distribution and intermolecular interactions. Heterocyclic Core: Quinazolinones offer a rigid, planar structure conducive to enzyme active-site binding, whereas quinolines with triazole groups provide modular functionalization for target engagement .
Q & A
Basic: What are the standard synthetic routes for preparing 2-chloro-8-methoxy-1H-quinazolin-4-one, and how can reaction efficiency be optimized?
Methodological Answer:
The compound can be synthesized via cyclocondensation of 2-amino-3-chloro-N-(4-methoxyphenyl)benzamide derivatives under conventional heating or microwave-assisted conditions. Microwave synthesis (Method B in ) reduces reaction time (4 minutes vs. hours) and improves yield (60–97%) by enhancing thermal efficiency. Key parameters include solvent choice (e.g., DMF for solubility), catalyst (e.g., acetic acid for cyclization), and temperature control. Alternative routes involving thioacetate intermediates (as in ) may require hydrogenation steps to stabilize the quinazolinone core.
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1630 cm⁻¹ and methoxy (C-O) bands at ~1250 cm⁻¹ .
- NMR : Analyze ¹H-NMR for aromatic proton splitting (e.g., δ 8.43 ppm for quinazolinone H-2) and ¹³C-NMR for methoxy carbon signals at δ 55.74 ppm .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 286 for [M⁺]) and isotopic patterns matching chlorine .
- Elemental Analysis : Ensure <0.3% deviation between calculated and observed C/H/N values .
Advanced: How can researchers resolve discrepancies in NMR data between synthesized batches of this compound?
Methodological Answer:
Discrepancies often arise from:
- Solvent Polarity : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., δ 7.57–7.62 ppm in DMSO ). Standardize solvent choice.
- Impurities : Byproducts like unreacted intermediates or oxidation products can split peaks. Use preparative HPLC or column chromatography for purification .
- Dynamic Effects : Rotamers or tautomers may cause signal broadening. Perform variable-temperature NMR or 2D experiments (e.g., NOESY) to confirm structural rigidity .
Advanced: What computational strategies are effective for predicting the reactivity of quinazolinone derivatives in medicinal chemistry applications?
Methodological Answer:
- QSAR Modeling : Correlate substituent electronic properties (e.g., Hammett σ values) with biological activity using multivariate regression .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. Validate with experimental IC₅₀ values .
- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., chloro vs. methoxy group reactivity) by analyzing frontier molecular orbitals .
Advanced: What strategies enable regioselective functionalization of the quinazolinone core without disrupting chloro or methoxy groups?
Methodological Answer:
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively modifies triazole-linked derivatives at C-4, leaving C-2 and C-8 intact .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the methoxy group during nitration or halogenation .
- Microwave-Assisted Reactions : Enhance selectivity in cross-coupling (e.g., Suzuki-Miyaura) by minimizing side reactions via rapid heating .
Advanced: How can reaction conditions be optimized to minimize byproduct formation during synthesis?
Methodological Answer:
- Stoichiometry Control : Maintain a 1:1 molar ratio of benzamide precursors to cyclizing agents to avoid dimerization .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for improved cyclization efficiency over Brønsted acids .
- In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate before side reactions dominate .
Basic: What are the solubility and stability profiles of this compound under various storage conditions?
Methodological Answer:
- Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (DMF, DMSO). Use sonication for aqueous suspensions .
- Stability : Degrades under UV light or acidic conditions. Store in amber vials at −20°C with desiccants. Monitor via HPLC for hydrolytic byproducts (e.g., quinazolinone ring opening) .
Advanced: How can researchers validate contradictory biological activity data for quinazolinone derivatives across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2) and endpoint measurements (e.g., MTT assay) .
- Meta-Analysis : Pool data from multiple studies to identify outliers or dose-response trends. Adjust for variables like solvent (DMSO% cytotoxicity) .
- Structural Confirmation : Re-characterize disputed compounds to rule out isomerization or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
